molecular formula C9H9BrO B8790699 3-(4-Bromo-phenyl)-prop-2-en-1-ol

3-(4-Bromo-phenyl)-prop-2-en-1-ol

Cat. No.: B8790699
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of cinnamyl alcohol and is characterized by the presence of a bromine atom on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Bromophenyl)prop-2-en-1-ol involves the bromination of cinnamyl alcohol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)prop-2-en-1-ol may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)prop-2-en-1-ol: Contains a fluorine atom on the phenyl ring.

    3-(4-Methylphenyl)prop-2-en-1-ol: Has a methyl group on the phenyl ring.

Uniqueness

3-(4-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, leading to different chemical and biological properties .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-(4-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2

InChI Key

DLEIRQMIYDUVBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl trans-4-bromocinnamate [CAS 24393-53-1] (8 mL, 42.6 mmol) in anhydrous dichloromethane (150 mL) under N2 was added dropwise diisobutylaluminum hydride in dichloromethane (128 mL, 1M, 128 mmol) at −78° C. Following the addition, the mixture was allowed to warm from −78° C. to −30° C. over two hours. The mixture was then cooled back to −78° C. and aqueous 1 N HCl was added. The organic layer was separated, dried with MgSO4, filtered and concentrated under reduced pressure to provide the title compound. 1H NMR (300 MHz, CDCl3): δ 1.44 (t, J=6 Hz, 1H), 4.32 (t, J=4.5 Hz, 2H), 6.37 (dt, J=16.5 Hz, J=6 Hz, 1H), 6.57 (dt, J=15 Hz, J=3 Hz, 1H), 7.25 (d, J=9 Hz, 2H), 7.45 (d, J=9 Hz, 2H). MS (DCl—NH3) m/z 214 (M+H)+.
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128 mL
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Synthesis routes and methods II

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